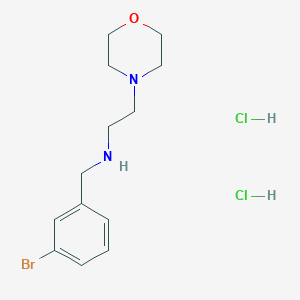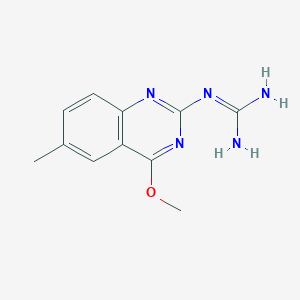![molecular formula C14H20FNO B5341140 N-[3-(4-fluorophenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B5341140.png)
N-[3-(4-fluorophenyl)propyl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-fluorophenyl)propyl]-2,2-dimethylpropanamide is a compound that belongs to the class of synthetic cannabinoids. It is commonly known as FUB-144 and is a potent agonist of the CB1 and CB2 receptors. This compound has gained a lot of attention in the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
FUB-144 acts as a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to various physiological and biochemical effects. The activation of the CB1 receptor leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the analgesic and euphoric effects of FUB-144. The activation of the CB2 receptor leads to the release of cytokines and chemokines, which are responsible for the anti-inflammatory effects of FUB-144.
Biochemical and Physiological Effects
FUB-144 has been found to have various biochemical and physiological effects. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. The compound has also been found to have anticancer properties and has been studied for its potential use in cancer therapy. FUB-144 has also been found to have anxiolytic and antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FUB-144 has several advantages for lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the physiological and biochemical effects of these receptors. The compound is also stable and can be easily synthesized in the lab. However, FUB-144 has several limitations for lab experiments. It is a synthetic cannabinoid, which makes it difficult to study its effects in vivo. The compound also has a high affinity for the CB1 receptor, which makes it difficult to study the effects of the CB2 receptor.
Direcciones Futuras
There are several future directions for research on FUB-144. One direction is to study the compound's potential use in treating various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another direction is to study the compound's potential use in cancer therapy. Further research is also needed to understand the mechanism of action of FUB-144 and its effects on the CB1 and CB2 receptors. Finally, more research is needed to understand the long-term effects of FUB-144 on the body and its potential for abuse.
Conclusion
In conclusion, FUB-144 is a synthetic cannabinoid that has gained a lot of attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its analgesic, anti-inflammatory, neuroprotective, and anticancer properties. FUB-144 has several advantages for lab experiments, but also has limitations due to its synthetic nature and high affinity for the CB1 receptor. Further research is needed to understand the compound's mechanism of action and its potential for use in treating various diseases.
Métodos De Síntesis
The synthesis of FUB-144 involves the reaction of 4-fluorobenzyl chloride with 3-(dimethylamino)propyl magnesium bromide, followed by reaction with 2,2-dimethylpropanoyl chloride. The resulting product is then purified using column chromatography to obtain FUB-144 in its pure form.
Aplicaciones Científicas De Investigación
FUB-144 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. The compound has also been studied for its potential use in treating various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. FUB-144 has also been found to have anticancer properties and has been studied for its potential use in cancer therapy.
Propiedades
IUPAC Name |
N-[3-(4-fluorophenyl)propyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c1-14(2,3)13(17)16-10-4-5-11-6-8-12(15)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYXWQYOKMKRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCCC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5341060.png)
![2-[2-(3-bromo-4,5-diethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5341064.png)
![3,4,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5341070.png)
![3-[4-(dimethylamino)phenyl]-1-(1-oxido-3-pyridinyl)-2-propen-1-one](/img/structure/B5341086.png)
![2-(2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-1,3-thiazole-4-carboxamide](/img/structure/B5341087.png)
![methyl [4-(4-chlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5341096.png)

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5341109.png)

![N-ethyl-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5341119.png)
![2-(4-methoxyphenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5341123.png)

![8-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5341167.png)
